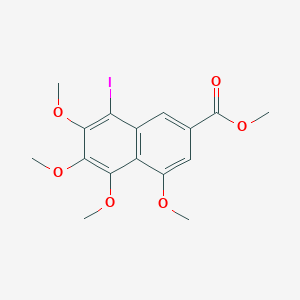
8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester is a useful research compound. Its molecular formula is C16H17IO6 and its molecular weight is 432.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester (CAS No. 78395-67-2) is a synthetic organic compound characterized by its complex structure featuring a naphthalene core substituted with four methoxy groups and an iodine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C16H17IO6
- Molecular Weight : 432.21 g/mol
- Density : 1.546 g/cm³
- Boiling Point : 500.6°C at 760 mmHg
- Flash Point : 256.5°C
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antibacterial Properties : Similar compounds have demonstrated effectiveness against various microbial strains. The presence of iodine and methoxy groups is believed to enhance the antimicrobial efficacy of the compound.
- Anticancer Potential : Derivatives of naphthalene carboxylic acids are known to possess cytotoxic effects against cancer cell lines. Early investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:
- Reactive Oxygen Species (ROS) Generation : The iodine atom may contribute to increased oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation, such as fatty acid synthase (FASN) .
Study 1: Antimicrobial Activity
A study conducted on various naphthalene derivatives indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several commercially available antibiotics.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 15 |
| Ampicillin | 20 |
| Ciprofloxacin | 25 |
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 25 | 60 | 70 |
| 50 | 30 | 40 |
Properties
Molecular Formula |
C16H17IO6 |
|---|---|
Molecular Weight |
432.21 g/mol |
IUPAC Name |
methyl 8-iodo-4,5,6,7-tetramethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H17IO6/c1-19-10-7-8(16(18)23-5)6-9-11(10)13(20-2)15(22-4)14(21-3)12(9)17/h6-7H,1-5H3 |
InChI Key |
NTBGQCRXLURSTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=C(C(=C2I)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















